N-(3-(Ethyl(4-fluorophenyl)amino)-2-hydroxypropyl)-3,4,5-trimethoxybenzamide

Description

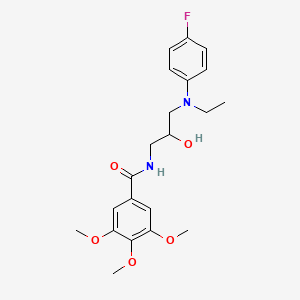

N-(3-(Ethyl(4-fluorophenyl)amino)-2-hydroxypropyl)-3,4,5-trimethoxybenzamide is a benzamide derivative characterized by a 3,4,5-trimethoxy-substituted aromatic core linked to a 2-hydroxypropyl chain bearing an ethyl(4-fluorophenyl)amino group.

Properties

CAS No. |

73572-01-7 |

|---|---|

Molecular Formula |

C21H27FN2O5 |

Molecular Weight |

406.4 g/mol |

IUPAC Name |

N-[3-(N-ethyl-4-fluoroanilino)-2-hydroxypropyl]-3,4,5-trimethoxybenzamide |

InChI |

InChI=1S/C21H27FN2O5/c1-5-24(16-8-6-15(22)7-9-16)13-17(25)12-23-21(26)14-10-18(27-2)20(29-4)19(11-14)28-3/h6-11,17,25H,5,12-13H2,1-4H3,(H,23,26) |

InChI Key |

AWNPYWZLCNLFNT-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC(CNC(=O)C1=CC(=C(C(=C1)OC)OC)OC)O)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Ethyl(4-fluorophenyl)amino)-2-hydroxypropyl)-3,4,5-trimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction using an appropriate alkyl halide.

Attachment of the Ethyl(4-fluorophenyl)amino Group: This step involves the reaction of the intermediate compound with ethyl(4-fluorophenyl)amine under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Ethyl(4-fluorophenyl)amino)-2-hydroxypropyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield a ketone, while reduction of a nitro group would produce an amine.

Scientific Research Applications

N-(3-(Ethyl(4-fluorophenyl)amino)-2-hydroxypropyl)-3,4,5-trimethoxybenzamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may be studied for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: It can be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-(Ethyl(4-fluorophenyl)amino)-2-hydroxypropyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Core Benzamide Modifications

- Target Compound : Features a 3,4,5-trimethoxybenzamide group.

- Analogues: Compound 6b (Coumarin-acrylamide hybrid): Contains a 3,4,5-trimethoxybenzamide linked to a 4-fluorophenyl group and a coumarin-acrylamide moiety. The coumarin ring enhances π-π stacking and fluorescence properties, which are absent in the target compound . Compound 81/82 (Thiazole derivatives): Replace the hydroxypropyl chain with a thiazole ring, altering electronic properties and steric bulk .

Substituent Variations

- Ethyl(4-fluorophenyl)amino Group: Unique to the target compound, this group may enhance lipophilicity and receptor binding specificity compared to analogues with simpler alkyl or aryl substituents (e.g., Compound 8 with a carbamothioylhydrazinyl group) .

- Hydroxypropyl Chain: The 2-hydroxypropyl moiety in the target compound improves water solubility relative to hydrophobic chains in analogues like L-748,328 (a beta-3 antagonist with aryloxypropanolamine) .

Pharmacological and Functional Comparisons

Antiproliferative Activity

- Compound 6b : Demonstrated antiproliferative activity (IC₅₀ values in micromolar range) due to its coumarin-acrylamide hybrid structure, which intercalates DNA or inhibits topoisomerases .

- Target Compound: The ethyl(4-fluorophenyl)amino group may confer similar activity, but the absence of a coumarin ring could reduce DNA-binding efficacy.

Enzyme Inhibition and Receptor Binding

- Schiff Base Analogues (Compounds 2, 3, 4a–l) : Exhibit activity as enzyme inhibitors (e.g., acetylcholinesterase) via hydrazone-mediated interactions .

- Beta-3 Antagonists (L-748,328): Target adrenergic receptors with nanomolar affinity; the target compound’s hydroxypropyl group may mimic aryloxypropanolamine motifs but lacks sulfonamide groups critical for beta-3 selectivity .

Physicochemical Properties

| Property | Target Compound | Compound 6b | L-748,328 (Beta-3 Antagonist) |

|---|---|---|---|

| Molecular Weight | ~480 g/mol (estimated) | 420.41 g/mol | ~450 g/mol |

| LogP | ~3.5 (moderate lipophilicity) | ~2.8 | ~4.1 |

| Water Solubility | Moderate (due to hydroxypropyl) | Low (hydrophobic coumarin) | Low (aryloxypropanolamine) |

Biological Activity

N-(3-(Ethyl(4-fluorophenyl)amino)-2-hydroxypropyl)-3,4,5-trimethoxybenzamide, with the chemical formula , is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a trimethoxybenzamide moiety and an ethyl(4-fluorophenyl)amino group. The presence of these functional groups suggests potential interactions with various biological targets.

Chemical Structure

- IUPAC Name : this compound

- Molecular Formula :

- CAS Number : 73572-01-7

Structural Representation

The structural representation can be summarized as follows:

Antimicrobial Activity

Recent studies have indicated that compounds structurally related to this compound exhibit antimicrobial properties. Research on similar benzamide derivatives has shown moderate antibacterial and antifungal activities against various pathogens.

Case Study: Antifungal Activity

In a study assessing the antifungal activity of benzamide derivatives, several compounds demonstrated significant effects against Candida spp., particularly C. albicans. The minimum inhibitory concentration (MIC) values for these compounds ranged from 62.5 µg/mL to higher concentrations depending on the specific derivative tested .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies have shown that certain derivatives exhibit cytotoxic effects on human cell lines. For instance, compounds with similar structural features were tested for their effects on cell viability and proliferation, revealing varying degrees of toxicity depending on the concentration and exposure time .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Compounds in this class may inhibit key enzymes involved in microbial metabolism.

- Disruption of Membrane Integrity : Some studies suggest that these compounds can disrupt microbial cell membranes, leading to cell death.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. Docking simulations indicate potential interactions with enzymes such as topoisomerase IV and dihydrofolate reductase, which are critical for bacterial growth and survival .

Comparative Analysis of Related Compounds

| Compound Name | Structure | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| Benzamide A | Structure A | 62.5 | Antifungal |

| Benzamide B | Structure B | 125 | Antibacterial |

| Benzamide C | Structure C | 250 | Cytotoxic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.